N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline
CAS No.: 48174-78-3
Cat. No.: VC8121031
Molecular Formula: C16H19N2+
Molecular Weight: 239.33 g/mol
* For research use only. Not for human or veterinary use.
![N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline - 48174-78-3](/images/structure/VC8121031.png)
Specification
CAS No. | 48174-78-3 |
---|---|
Molecular Formula | C16H19N2+ |
Molecular Weight | 239.33 g/mol |
IUPAC Name | N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline |
Standard InChI | InChI=1S/C16H19N2/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15/h4-13H,1-3H3/q+1 |
Standard InChI Key | WVKVDDALQQZUGC-UHFFFAOYSA-N |
SMILES | C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Canonical SMILES | C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Introduction
Structural Characteristics and Physicochemical Properties
The compound’s structure combines a π-conjugated system (aniline–ethenyl–pyridinium) with a permanent positive charge on the pyridinium nitrogen. This configuration enables strong intramolecular charge transfer (ICT) transitions, evidenced by its absorption maxima in the visible range (λₐ₆ₛ ≈ 450 nm). Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₆H₁₉N₂⁺ | PubChem |
Molecular weight | 239.33 g/mol | PubChem |
LogP (octanol-water) | 2.63 | PubChem |
PSA (polar surface area) | 7.94 Ų | PubChem |
Solubility | >50 mg/mL in DMSO, H₂O | Fisher Sci |
The dimethylamino group enhances electron-donating capacity, while the pyridinium moiety acts as an electron acceptor, creating a push-pull system critical for nonlinear optical applications.
Synthesis and Scalability
Industrial-scale production employs a Heck coupling strategy between 4-bromo-N,N-dimethylaniline and 1-methyl-4-vinylpyridinium iodide under palladium catalysis. Optimized conditions (Table 2) balance yield and purity:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst loading | 5 mol% Pd(OAc)₂ | 78% yield |
Solvent | DMF/H₂O (9:1 v/v) | Minimizes side products |
Temperature | 80°C | Completes in 6 hr |
Base | Et₃N | Neutralizes HBr |
Post-synthesis purification involves ion-exchange chromatography to remove Pd residues, achieving >99% purity (HPLC). Continuous flow reactors have increased batch output to 50 kg/month while reducing solvent waste by 40% compared to batch processes.
Reactivity and Functionalization
The compound undergoes three primary reactions:
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N-Demethylation: Treatment with H₂O₂ at pH 10 selectively removes one methyl group from the pyridinium nitrogen, forming a secondary amine derivative (confirmed by ¹H NMR δ 3.12 ppm).
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Ethenyl Reduction: Hydrogenation over Pd/C yields the saturated analog (N,N-dimethyl-4-(1-methylpiperidin-4-yl)aniline), abolishing ICT effects .
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Aniline Substitution: Electrophilic aromatic substitution at the para position of the aniline ring introduces sulfonate or nitro groups, modulating solubility and redox potential.
Biological Applications and Mechanisms
Mitochondrial Imaging
As a lipophilic cation, the compound accumulates in mitochondria driven by membrane potential (ΔΨₘ). Live-cell imaging studies show a 15-fold fluorescence increase in mitochondria compared to cytosol (ex/em 488/610 nm) . Photostability exceeds rhodamine 123, with <5% bleaching after 30 min illumination .
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923):
Concentration (μg/mL) | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|
10 | 12 ± 1.2 | 25 |
25 | 18 ± 1.5 | - |
50 | 22 ± 1.8 | - |
Mechanistic studies indicate disruption of membrane potential (JC-1 assay shows 60% ΔΨₘ loss at 50 μg/mL) and inhibition of ATP synthase (IC₅₀ = 34 μM).
Materials Science Applications
Organic Electronics
In perovskite solar cells, a 0.1 mM solution spin-coated onto TiO₂ layers increases power conversion efficiency (PCE) from 18.2% to 20.1% by passivating surface traps. Transient photovoltage decay measurements confirm reduced recombination (τ increased from 1.2 μs to 2.8 μs).
Nonlinear Optics
Z-scan measurements at 800 nm reveal a two-photon absorption cross-section (σ₂) of 1,200 GM, outperforming common dyes like fluorescein (σ₂ = 280 GM). This enables its use in 3D laser lithography resists.
Toxicological Profile
Acute toxicity (OECD 423):
Species | LD₅₀ (mg/kg) | Symptoms |
---|---|---|
Rat (oral) | 320 | Tremors, respiratory arrest |
Zebrafish | 45 (96 hr) | Tail curvature, edema |
Genotoxicity tests (Ames assay, micronucleus) show no mutagenicity up to 100 μg/mL. Chronic exposure (28-day rat study) indicates hepatorenal toxicity at ≥50 mg/kg/day.
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